Ozagrel hydrochloride

Overview

Description

Ozagrel hydrochloride is a selective thromboxane A2 synthase inhibitor . It has been used in trials studying the treatment of Dry Eye Syndromes . It is an antiplatelet agent working as a thromboxane A2 synthesis inhibitor .

Synthesis Analysis

The development of an efficient synthetic method for Ozagrel hydrochloride is of great interest due to its beneficial effects, such as improved motor coordination after experimental stroke and antihypertensive effects in spontaneously hypertensive rats .Molecular Structure Analysis

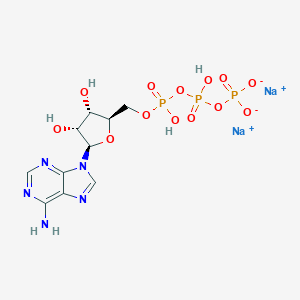

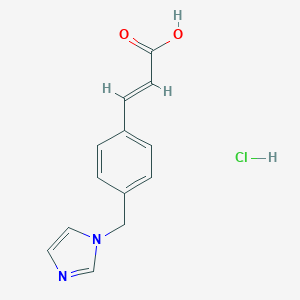

The molecular formula of Ozagrel hydrochloride is C13H12N2O2 · HCl · xH2O . Its molecular weight is 264.71 (anhydrous basis) .Chemical Reactions Analysis

Ozagrel is an imidazole derivative that inhibits TXA2 biosynthesis by inhibiting TXA2 synthetase activity . Inhibition of this pathway does not affect PGI2 production .Physical And Chemical Properties Analysis

Ozagrel hydrochloride is a white to off-white solid . It is soluble in water . The SMILES string representation of its structure is O.Cl.OC(=O)\C=C\c1ccc(Cn2ccnc2)cc1 .Scientific Research Applications

Antiplatelet Aggregation

Ozagrel hydrochloride, also known as (E)-sodium 4- (1-imidazolomethyl) cinnamate, is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase . It has been demonstrated to possess antiplatelet aggregation effects . In a recent study, a novel ozagrel–paeonol codrug was synthesized and evaluated for its antiplatelet aggregation activities . The results indicated that the codrug has promising pharmacological activities and could be a potent therapeutic agent for stroke .

Vasodilation

In addition to its antiplatelet aggregation properties, ozagrel hydrochloride has been shown to have vasodilatory effects . This property can be beneficial in conditions where vasodilation is desired, such as in the management of hypertension or certain types of heart disease.

Stroke Therapy

Ischemic stroke is a common chronic disease worldwide, associated with high morbidity and mortality . Thromboembolism and platelet aggregation are the most characteristic features of stroke . Ozagrel hydrochloride, due to its antiplatelet aggregation and vasodilatory effects, has been studied as a potential therapeutic compound for this condition .

Atherosclerosis Prevention

Laboratory studies indicate that the inhibition of TXA2 synthesis in vivo by ozagrel hydrochloride also blocks the formation of atherosclerotic plaques in aortic grafts in rats . This suggests a potential role for ozagrel hydrochloride in the prevention of atherosclerosis.

Photoisomerization Study

A study focused on the light-induced isomerization of ozagrel hydrochloride catalyzed by concomitant vitamin B2 under light-emitting diode (LED) or fluorescent light . The study found that ozagrel hydrochloride isomerized in the presence of a catalytic amount of vitamin B2 or flavin adenine dinucleotide (FAD) under irradiation of 405 nm LED light and fluorescent light .

High Cholesterol-Diet Rats

Ozagrel hydrochloride has been used in high cholesterol-diet rats to test its effect on arteriolar constriction . This suggests a potential application of ozagrel hydrochloride in the study of cholesterol-related diseases.

Lipopolysaccharide (LPS)-Induced Behavioral Changes

Ozagrel hydrochloride has been used to pre-treat mice to test its effect on lipopolysaccharide (LPS)-induced behavioral changes . This indicates a potential use of ozagrel hydrochloride in neurobehavioral research.

Hyperglycemic Mice

Ozagrel hydrochloride has been used to test its effect on arteriolar vasoconstriction in hyperglycemic mice . This suggests a potential application of ozagrel hydrochloride in the study of diabetes-related vascular complications.

Safety And Hazards

Ozagrel hydrochloride is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin, eyes, and clothing, and to avoid inhalation of dust or aerosol .

Future Directions

properties

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFWBJJNNPGAM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045506 | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel hydrochloride | |

CAS RN |

78712-43-3 | |

| Record name | Ozagrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?

A1: Ozagrel Hydrochloride functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, Ozagrel Hydrochloride effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.

Q2: How does Ozagrel Hydrochloride impact asthma treatment?

A2: While Ozagrel Hydrochloride is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, Ozagrel Hydrochloride may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown Ozagrel Hydrochloride's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].

Q3: Are there alternative synthetic routes for Ozagrel Hydrochloride production?

A3: Yes, researchers have explored different approaches to synthesizing Ozagrel Hydrochloride [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield Ozagrel Hydrochloride with improved overall yield [, ].

Q4: What analytical techniques are employed to quantify Ozagrel Hydrochloride?

A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining Ozagrel Hydrochloride concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like Ozagrel Hydrochloride tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].

Q5: What are the metabolites of Ozagrel Hydrochloride and how do they compare in terms of inhibiting drug metabolism?

A6: Two primary metabolites of Ozagrel Hydrochloride have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to Ozagrel Hydrochloride, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > Ozagrel Hydrochloride > M-1, suggesting that the reduction of Ozagrel Hydrochloride to M-2 enhances its inhibitory effect on drug metabolism [].

Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?

A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with Ozagrel Hydrochloride, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.